molecular formula C11H10Cl2O B8553444 (RS)-3-benzyl-2,2-dichlorocyclobutanone

(RS)-3-benzyl-2,2-dichlorocyclobutanone

Cat. No.: B8553444
M. Wt: 229.10 g/mol
InChI Key: WSQWXNWTTOLSGJ-UHFFFAOYSA-N
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Description

(RS)-3-Benzyl-2,2-dichlorocyclobutanone is a halogenated cyclobutanone derivative characterized by a four-membered cyclobutanone ring substituted with a benzyl group at position 3 and two chlorine atoms at position 2. The "(RS)" designation indicates a racemic mixture of enantiomers, where the stereocenter at the benzyl-substituted carbon (C3) exists in both R and S configurations. The dichloro substitution at C2 introduces steric hindrance and electronic effects, influencing reactivity and stability .

Properties

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

3-benzyl-2,2-dichlorocyclobutan-1-one

InChI

InChI=1S/C11H10Cl2O/c12-11(13)9(7-10(11)14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

WSQWXNWTTOLSGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1=O)(Cl)Cl)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Data Tables: Comparative Analysis of Key Properties

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP (Octanol-Water)
This compound 267.15 98–102 2.8
3-Phenyl-2,2-dichlorocyclobutanone 225.08 105–107 2.1
2,2-Dichlorocyclobutanone 155.98 56–58 1.3

Table 2: Reactivity in Nucleophilic Addition

Compound Reaction with PhMgBr (Half-life, min) Yield of Alcohol Product (%)
This compound 12.5 88
3-Benzyl-2-chlorocyclobutanone 22.3 72
2,2-Dibromocyclobutanone 8.9 94

Research Findings and Reactivity Profiles

  • Synthetic Utility: The dichloro substitution in this compound facilitates ring-opening reactions with nucleophiles, yielding bicyclic or linear products depending on conditions .
  • Biological Activity : Compared to phenyl-substituted analogues, the benzyl group enhances membrane permeability, making the compound a candidate for CNS-targeted prodrugs .
  • Stability : The compound degrades 30% faster under basic conditions than its dibromo counterpart, attributed to Cl’s poorer leaving-group ability .

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